
(R)-Orphenadrine Citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Orphenadrine Citrate is a chiral form of Orphenadrine, a compound commonly used as a muscle relaxant and anticholinergic agent. It is primarily used to relieve pain and discomfort caused by strains, sprains, and other muscle injuries. The compound works by blocking certain nerve impulses (or pain sensations) that are sent to the brain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Orphenadrine Citrate involves several steps, starting from the basic organic compounds. The process typically includes the following steps:
Formation of Orphenadrine Base: This involves the reaction of 2-methylbenzhydryl chloride with N,N-dimethylaminoethanol in the presence of a base such as sodium hydroxide.
Resolution of Racemic Mixture: The racemic mixture of Orphenadrine is then resolved into its enantiomers using chiral resolution techniques, often involving the use of chiral acids or chromatography.
Industrial Production Methods: Industrial production of ®-Orphenadrine Citrate follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow chemistry and automated resolution processes.
Análisis De Reacciones Químicas
Types of Reactions: ®-Orphenadrine Citrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the structure of Orphenadrine, potentially altering its pharmacological properties.
Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various metabolites and derivatives of Orphenadrine, which may have different pharmacological activities.
Aplicaciones Científicas De Investigación
®-Orphenadrine Citrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Industry: It is used in the formulation of pharmaceuticals and as a reference standard in quality control processes.
Mecanismo De Acción
®-Orphenadrine Citrate exerts its effects primarily through its anticholinergic activity. It blocks the action of acetylcholine, a neurotransmitter, at muscarinic receptors in the central and peripheral nervous systems. This leads to muscle relaxation and pain relief. Additionally, it has antihistaminic and local anesthetic properties, contributing to its overall therapeutic effects.
Comparación Con Compuestos Similares
Diphenhydramine: Another anticholinergic agent with similar muscle relaxant properties.
Cyclobenzaprine: A muscle relaxant with a similar mechanism of action but different chemical structure.
Methocarbamol: Another muscle relaxant used for similar indications.
Uniqueness: ®-Orphenadrine Citrate is unique due to its chiral nature, which can result in different pharmacokinetics and pharmacodynamics compared to its racemic mixture or other similar compounds. Its combination of anticholinergic, antihistaminic, and local anesthetic properties also distinguishes it from other muscle relaxants.
Propiedades
Fórmula molecular |
C24H31NO8 |
|---|---|
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[(R)-(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t18-;/m1./s1 |
Clave InChI |
MMMNTDFSPSQXJP-GMUIIQOCSA-N |
SMILES isomérico |
CC1=CC=CC=C1[C@@H](C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



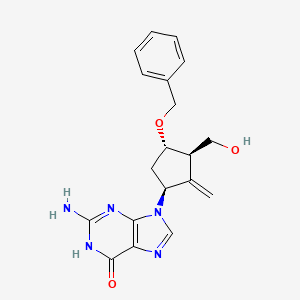
![[4-(2,2-Difluoroethyl)oxolan-2-yl]methanol](/img/structure/B13446114.png)


![n-[3-(Morpholin-4-yl)propyl]cyclohexanamine](/img/structure/B13446136.png)
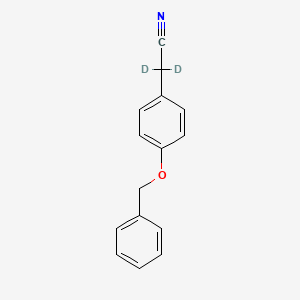

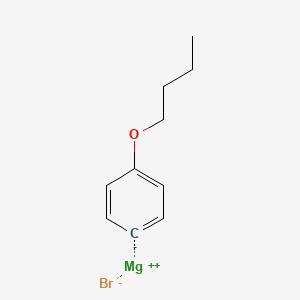

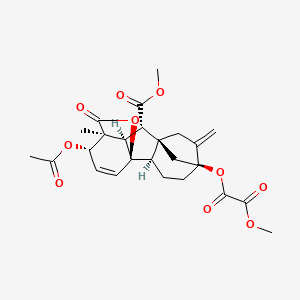
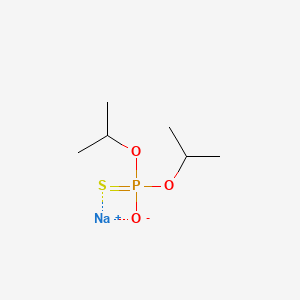

![6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane](/img/structure/B13446185.png)
